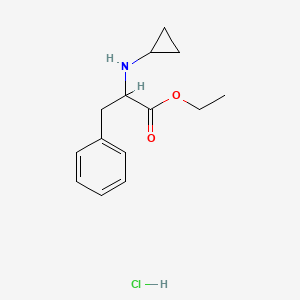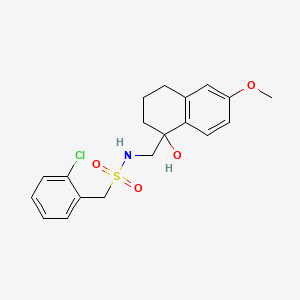
1-(2-chlorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H22ClNO4S and its molecular weight is 395.9. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonds Involving Polar CH Groups
Research by Li and Sammes (1983) explored intramolecular hydrogen bonds in compounds similar to the one mentioned, focusing on bis(phenylsulphonyl)methanes. Their study revealed the importance of hydrogen bonding involving polar methine groups, highlighting the effects of substituents like methoxy and dialkylamino groups on the stabilization of these interactions. This understanding is critical for designing molecules with specific conformational properties for use in molecular recognition and catalysis (Li & Sammes, 1983).
Antiestrogenic Activity of Dihydronaphthalene Derivatives
Jones et al. (1979) synthesized dihydronaphthalene derivatives showing potent antiestrogenic activities, which involved structural modifications similar to the query compound. Their work demonstrates the potential of such compounds in developing therapeutic agents targeting estrogen receptors, which could have implications in treating hormone-responsive cancers (Jones et al., 1979).
Chemical Synthesis and Structural Analysis
Research on the synthesis, NMR spectra, and crystal structure of compounds featuring methanesulfonate groups has been reported, providing a foundation for understanding the chemical behavior and properties of sulfonamide derivatives. Upadhyaya et al. (1997) detailed the synthesis and ring openings of specific methanesulfonate compounds, offering insights into their reactivity and potential applications in synthetic chemistry (Upadhyaya et al., 1997).
Carbonic Anhydrase Inhibition
Akbaba et al. (2014) investigated sulfonamides derived from indanes and tetralines, analyzing their inhibitory effects on human carbonic anhydrase isozymes. Such studies indicate the potential of structurally similar sulfonamides, like the one of interest, in designing inhibitors for enzymes implicated in various diseases, including glaucoma and edema (Akbaba et al., 2014).
properties
IUPAC Name |
1-(2-chlorophenyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4S/c1-25-16-8-9-17-14(11-16)6-4-10-19(17,22)13-21-26(23,24)12-15-5-2-3-7-18(15)20/h2-3,5,7-9,11,21-22H,4,6,10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOWJUJWHPVYDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)CC3=CC=CC=C3Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418924.png)
![5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2418925.png)
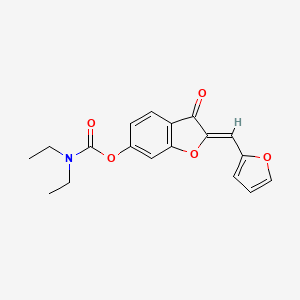
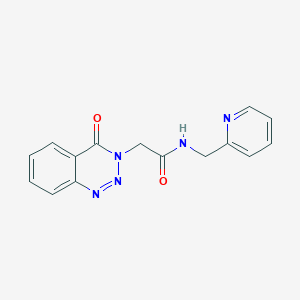


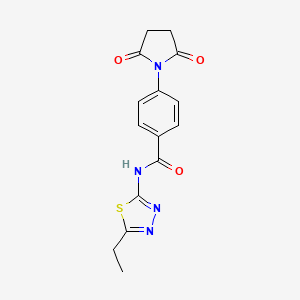
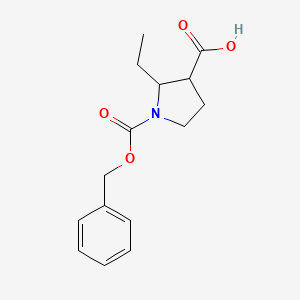
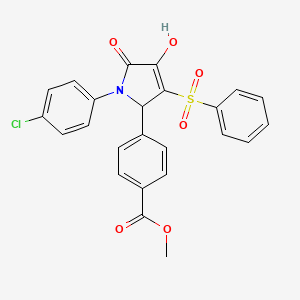
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2418938.png)
![2-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2418940.png)
![2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2418941.png)
